molecular formula C9H9N3O2 B1492179 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol CAS No. 1869986-84-4

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol

Cat. No.: B1492179
CAS No.: 1869986-84-4
M. Wt: 191.19 g/mol
InChI Key: HYNFFCHGRUPEQM-UHFFFAOYSA-N
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Description

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridazin-3-ol core with a furan-2-ylmethyl group attached to the nitrogen atom at the 6-position. Its molecular structure makes it a candidate for various chemical reactions and applications in research and industry.

Biochemical Analysis

Biochemical Properties

6-((Furan-2-ylmethyl)amino)pyridazin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain hydrazones, enabling efficient synthesis of biologically important pyridazines . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of pyridazines, thereby affecting the levels of these metabolites in cells . Additionally, it can influence the activity of enzymes involved in other metabolic pathways, leading to changes in the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For instance, it can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can help stabilize the compound and facilitate its distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol typically involves the reaction of pyridazin-3-ol with furan-2-ylmethylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dimethylformamide (DMF) or ethanol is common. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and continuous flow processes to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the pyridazin-3-ol core can lead to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Pyridazin-3-ol derivatives: These compounds share the pyridazin-3-ol core but differ in the substituents attached to the core.

  • Furan derivatives: Compounds containing furan rings with different substituents can be structurally similar to 6-((Furan-2-ylmethyl)amino)pyridazin-3-ol.

Uniqueness: this compound is unique due to its specific combination of the pyridazin-3-ol core and the furan-2-ylmethyl group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNFFCHGRUPEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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